molecular formula C10H7CaNO7S2 B12675163 Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate CAS No. 83763-46-6

Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate

Cat. No.: B12675163
CAS No.: 83763-46-6
M. Wt: 357.4 g/mol
InChI Key: AZDYEJCAXVRIQN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H7CaN2O7S2. It is known for its unique structure, which includes both amino and hydroxyl functional groups attached to a naphthalene ring, along with two sulfonate groups. This compound is often used in various industrial and research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 2-amino-5-hydroxynaphthalene. The process begins with the nitration of naphthalene, followed by reduction to form the amino group. Subsequent sulfonation introduces the sulfonate groups at the desired positions. The final step involves the neutralization of the sulfonic acid with calcium hydroxide to form the calcium salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of advanced filtration and crystallization techniques helps in obtaining a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of biochemical pathways. The sulfonate groups enhance its solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Calcium 2-amino-3-hydroxynaphthalene-1,7-disulphonate
  • Calcium 2-amino-5-hydroxynaphthalene-3,6-disulphonate
  • Calcium 2-amino-5-hydroxynaphthalene-1,3-disulphonate

Uniqueness

Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the naphthalene ring, along with the sulfonate groups, makes it a versatile compound for various applications .

Properties

CAS No.

83763-46-6

Molecular Formula

C10H7CaNO7S2

Molecular Weight

357.4 g/mol

IUPAC Name

calcium;2-amino-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C10H9NO7S2.Ca/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+2/p-2

InChI Key

AZDYEJCAXVRIQN-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])N.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.